[1,2,5]Oxadiazolo[3,4-e][2,1,3]benzoxadiazol-4-amine
Overview
Description
[1,2,5]Oxadiazolo[3,4-e][2,1,3]benzoxadiazol-4-amine is a heterocyclic compound that features a unique structure composed of fused oxadiazole and benzoxadiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,2,5]Oxadiazolo[3,4-e][2,1,3]benzoxadiazol-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazides with methyl ketones in the presence of a base such as potassium carbonate (K₂CO₃). This reaction proceeds through oxidative cleavage of Csp³-H bonds, followed by cyclization and deacylation . Another method includes the use of organo acridinium photocatalysts and cobaloxime catalysts to facilitate the cyclization of acylhydrazones, producing the desired oxadiazole derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the scalability of these synthetic routes.
Chemical Reactions Analysis
Types of Reactions
[1,2,5]Oxadiazolo[3,4-e][2,1,3]benzoxadiazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxadiazole derivatives.
Reduction: Reduction reactions can modify the electronic properties of the compound, making it suitable for various applications.
Substitution: The compound can undergo nucleophilic substitution reactions, where different substituents are introduced into the oxadiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like iodine (I₂) and reducing agents such as sodium borohydride (NaBH₄). The reactions are typically carried out under controlled temperatures and pressures to ensure high yields and selectivity.
Major Products Formed
The major products formed from these reactions include various substituted oxadiazole derivatives, which can be further utilized in different applications such as pharmaceuticals and materials science.
Scientific Research Applications
Chemistry
In chemistry, [1,2,5]Oxadiazolo[3,4-e][2,1,3]benzoxadiazol-4-amine is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In the field of biology and medicine, this compound has shown promise as a pharmacophore in drug development. It has been studied for its potential anticancer, antibacterial, and antiviral activities . The compound’s ability to interact with biological systems through non-covalent interactions makes it a valuable candidate for therapeutic applications.
Industry
In industry, this compound is used in the development of organic electronic materials. Its electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and other electronic devices .
Mechanism of Action
The mechanism of action of [1,2,5]Oxadiazolo[3,4-e][2,1,3]benzoxadiazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes and proteins, leading to its therapeutic effects. For example, it may inhibit the activity of growth factors, enzymes, and kinases involved in cancer cell proliferation . The compound’s ability to bind to nucleic acids and proteins through non-covalent interactions is crucial for its biological activity.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole: Another isomer of oxadiazole, known for its broad range of biological activities, including antibacterial and anticancer properties.
1,3,4-Oxadiazole: This isomer is widely studied for its pharmacological properties and is used in the development of various drugs.
Uniqueness
[1,2,5]Oxadiazolo[3,4-e][2,1,3]benzoxadiazol-4-amine is unique due to its fused ring structure, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for the development of novel materials and therapeutic agents.
Properties
IUPAC Name |
[1,2,5]oxadiazolo[3,4-g][2,1,3]benzoxadiazol-4-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3N5O2/c7-2-1-3-5(10-12-8-3)6-4(2)9-13-11-6/h1H,7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZRYOSOQKRHFGL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NON=C2C3=NON=C31)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401259909 | |
Record name | Benzo[1,2-c:3,4-c′]bis[1,2,5]oxadiazolamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401259909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
403735-08-0 | |
Record name | Benzo[1,2-c:3,4-c′]bis[1,2,5]oxadiazolamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=403735-08-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzo[1,2-c:3,4-c′]bis[1,2,5]oxadiazolamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401259909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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